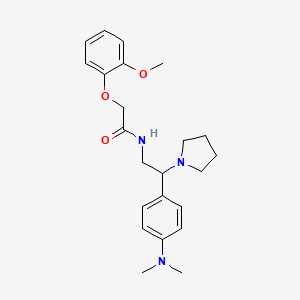

3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

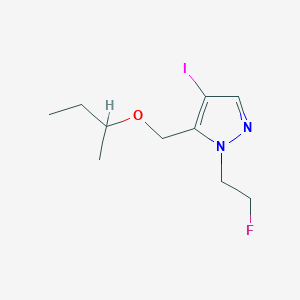

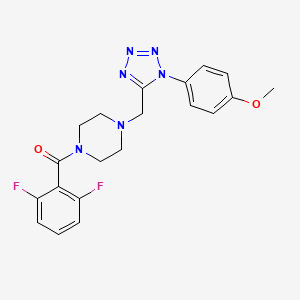

The compound “3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide group, a chromene group, and a benzofuran group, all of which are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide, chromene, and benzofuran groups would each contribute to the overall structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to produce benzoic acid . The chromene and benzofuran groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple oxygen atoms could make the compound relatively polar . The compound could also exhibit aromaticity due to the presence of multiple ring structures .科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity : New coumarin derivatives, including those related to the target compound, have been synthesized and tested for their in vitro antimicrobial activity. These compounds showed significant inhibitory activity against tested bacterial strains, indicating their potential as antimicrobial agents (Al-Rifai et al., 2011).

Anticancer Activity : Novel 3,4,5-trimethoxyphenyl coumarin derivatives have been evaluated for antitumor activity against various human cancer cell lines. Some of these compounds displayed better inhibitory activity than the standard drug 5-fluorouracil, highlighting their potential in cancer treatment (Shi et al., 2020).

Chemical Synthesis Applications

Synthesis of Heterocycles : The synthesis of benzofurans, 2H-chromenes, and benzoxepines has been achieved through Claisen rearrangement and ring-closing metathesis. These methods provide access to phenylpropanoid natural products and highlight the versatility of coumarin and benzofuran derivatives in organic synthesis (Kotha & Solanke, 2022).

Nucleophilic Reactivity : A novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal demonstrated interesting chemical reactivity towards mono- and di-nitrogen nucleophiles, leading to the synthesis of novel benzofuran derivatives with potential application in organic synthesis (Ali et al., 2020).

Material Science Applications

- Computational Investigation : A computational study on a benzofuran coumarin derivative provided insights into its electronic structure, including the highest occupied molecular orbitals, lowest unoccupied molecular orbitals, and theoretical bandgap energy. This investigation suggests the compound's potential in material science applications, particularly in electronic and photonic materials (Mallikarjunaiah et al., 2021).

将来の方向性

作用機序

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it disrupts the microtubule dynamics by inhibiting tubulin, affecting cell division . It also interferes with the redox homeostasis by inhibiting TrxR, leading to oxidative stress . Furthermore, it affects gene expression by inhibiting HLSD1, a histone demethylase .

Result of Action

The compound’s action results in molecular and cellular effects, including cell cycle arrest (due to tubulin inhibition), protein misfolding (due to Hsp90 inhibition), oxidative stress (due to TrxR inhibition), and changes in gene expression (due to HLSD1 inhibition) . These effects can lead to cell death, particularly in cancer cells, given their high proliferation rate and dependence on these pathways .

特性

IUPAC Name |

3,4,5-trimethoxy-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO7/c1-15-9-10-17-19(14-24(30)35-21(17)11-15)26-25(18-7-5-6-8-20(18)36-26)29-28(31)16-12-22(32-2)27(34-4)23(13-16)33-3/h5-14H,1-4H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKYFQLBOVUYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)

![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)

![2-((4-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926414.png)

![Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate](/img/structure/B2926418.png)